molecular formula C9H6F3IO2 B12053044 2-Iodo-6-(trifluoromethyl)phenylacetic acid

2-Iodo-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B12053044
M. Wt: 330.04 g/mol
InChI Key: RKLVJMNKRAWGID-UHFFFAOYSA-N
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Description

2-Iodo-6-(trifluoromethyl)-benzeneacetic acid, AldrichCPR, is a chemical compound characterized by the presence of iodine and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of copper(ii)-catalyzed nucleophilic trifluoromethylation of aryl iodides . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(trifluoromethyl)-benzeneacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and mild temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)-benzeneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)-benzeneacetic acid involves its interaction with specific molecular targets and pathways. The presence of iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-6-(trifluoromethyl)-benzeneacetic acid is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H6F3IO2

Molecular Weight

330.04 g/mol

IUPAC Name

2-[2-iodo-6-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)6-2-1-3-7(13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

RKLVJMNKRAWGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)C(F)(F)F

Origin of Product

United States

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